
1-(propan-2-yl)-1H-1,2,4-triazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(propan-2-yl)-1H-1,2,4-triazole-5-carbaldehyde” is a chemical compound that belongs to the class of 1,2,4-triazoles. 1,2,4-triazoles are a type of heterocyclic compounds, which contain a five-membered ring structure with three nitrogen atoms . They are known for their diverse biological activities and are used in medicinal chemistry for drug design .
Chemical Reactions Analysis
1,2,4-Triazoles can undergo a variety of chemical reactions, including alkylation, acylation, and various types of cycloaddition reactions . The specific reactions that “1-(propan-2-yl)-1H-1,2,4-triazole-5-carbaldehyde” can undergo would depend on the reaction conditions and the other compounds present.Scientific Research Applications
Herbicidal Activity
1-(Propan-2-yl)-1H-1,2,4-triazole-5-carbaldehyde: has been investigated for its herbicidal properties. Researchers have explored its effectiveness in controlling weeds, particularly barnyard grass. Pot experiments revealed promising herbicidal activity, making it a potential candidate for eco-friendly weed management .
Flavor and Preservative in Foods
Beyond its chemical applications, 2-isopropyl-1H-1,2,4-triazole-5-carbaldehyde is also used as a flavoring constituent and natural preservative in foods. Its pleasant aroma and preservative properties have drawn interest from the food industry. Further research aims to explore its safety and efficacy for culinary applications .
Future Directions
The future directions for research on “1-(propan-2-yl)-1H-1,2,4-triazole-5-carbaldehyde” would likely involve further studies to determine its physical and chemical properties, synthesis methods, and potential biological activities. This could include testing the compound against various biological targets to determine its potential as a therapeutic agent .
properties
IUPAC Name |
2-propan-2-yl-1,2,4-triazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-5(2)9-6(3-10)7-4-8-9/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWUNCWYXLHNNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC=N1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(propan-2-yl)-1H-1,2,4-triazole-5-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

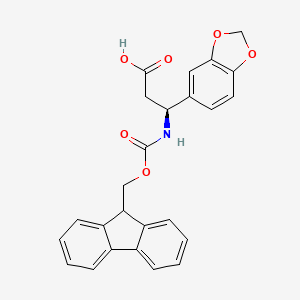
![2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethan-1-ol dihydrochloride](/img/structure/B2786586.png)
![ethyl [1-ethyl-7-(4-methoxyphenyl)-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]acetate](/img/structure/B2786587.png)
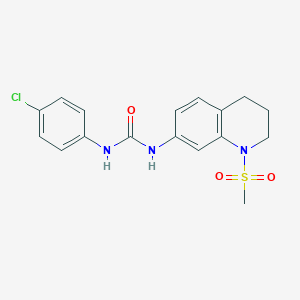
![1-ethyl-N-(5-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2786589.png)
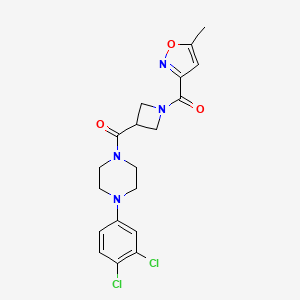
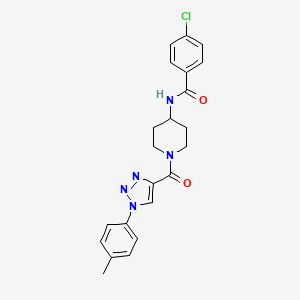

![Ethyl 2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2786597.png)
![4-((1,1-dioxido-3-oxo-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2786598.png)
![ethyl 4-[(3-chlorophenyl)methyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B2786602.png)
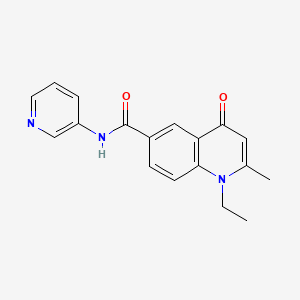
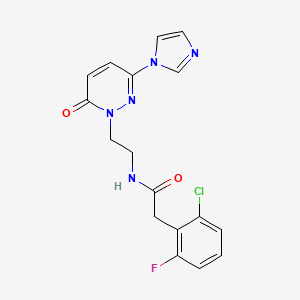
![7-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2786606.png)